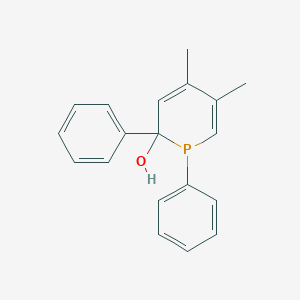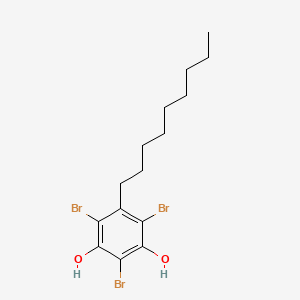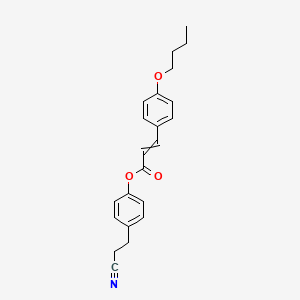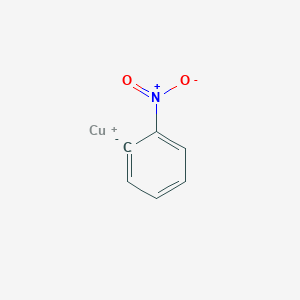
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is a chemical compound that belongs to the class of phosphinine derivatives Phosphinines are a group of heterocyclic compounds containing a phosphorus atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-diphenyl-1,2-dihydrophosphinine with an oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent phosphinine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-diphenyl-1H-imidazole: Similar in structure but contains nitrogen instead of phosphorus.
4,5-Dimethyl-2-phenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
4,5-Dimethyl-1,2-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of a phosphinine ring.
Uniqueness
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is unique due to the presence of the phosphorus atom within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional nitrogen-containing heterocycles may not be suitable.
Properties
CAS No. |
61157-02-6 |
|---|---|
Molecular Formula |
C19H19OP |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4,5-dimethyl-1,2-diphenylphosphinin-2-ol |
InChI |
InChI=1S/C19H19OP/c1-15-13-19(20,17-9-5-3-6-10-17)21(14-16(15)2)18-11-7-4-8-12-18/h3-14,20H,1-2H3 |
InChI Key |
ZTKPWOREBKVYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(P(C=C1C)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)

![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)




![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
